Semicarbazide, 4-(9-acridinyl)-2-methyl-3-thio-
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Overview
Description
Semicarbazide, 4-(9-acridinyl)-2-methyl-3-thio-, is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Semicarbazide, 4-(9-acridinyl)-2-methyl-3-thio-, typically involves a multi-step processThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
Semicarbazide, 4-(9-acridinyl)-2-methyl-3-thio-, undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound react with nucleophiles like amines or thiols to form new products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, often in anhydrous solvents.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, often in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols. Substitution reactions typically produce new derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, Semicarbazide, 4-(9-acridinyl)-2-methyl-3-thio-, is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with enhanced biological activities.
Biology
In biological research, this compound is studied for its interactions with DNA and proteins. Its ability to intercalate into DNA makes it a valuable tool for studying DNA-protein interactions and the mechanisms of DNA replication and repair .
Medicine
Medically, Semicarbazide, 4-(9-acridinyl)-2-methyl-3-thio-, has shown promise as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of new chemotherapeutic agents .
Industry
In industry, this compound is used in the development of dyes and pigments due to its strong fluorescence properties. It is also explored for its potential use in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of Semicarbazide, 4-(9-acridinyl)-2-methyl-3-thio-, involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes like topoisomerase, which are essential for DNA replication and repair . Additionally, the compound can induce apoptosis in cancer cells by activating various signaling pathways involved in cell death.
Comparison with Similar Compounds
Similar Compounds
Amsacrine: Another acridine derivative used as an anticancer agent.
DACA (N-(2-(dimethylamino)ethyl)acridine-4-carboxamide): Known for its DNA intercalation properties and anticancer activity.
Triazoloacridone (C-1305): Exhibits strong anticancer properties and is in clinical trials.
Uniqueness
Semicarbazide, 4-(9-acridinyl)-2-methyl-3-thio-, stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its strong fluorescence make it a versatile compound for research and industrial applications.
Biological Activity
Semicarbazide, 4-(9-acridinyl)-2-methyl-3-thio- is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antiviral research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.
Overview of Semicarbazides and Thiosemicarbazides
Semicarbazides and their derivatives, including thiosemicarbazides, are known for their diverse biological activities. These compounds have been investigated for their antimicrobial, anticancer, anticonvulsant, antitubercular, antimalarial, analgesic, anti-inflammatory, and antioxidant properties . The unique structural features of thiosemicarbazide derivatives contribute to their varied pharmacological effects.
Antimicrobial Activity
The antimicrobial properties of semicarbazide derivatives have been well-documented. For instance, several studies have reported that thiosemicarbazide derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds vary widely depending on their structure and the specific bacterial strain tested.
Table 1: Antimicrobial Activity of Thiosemicarbazides
Compound Name | Bacterial Strain | MIC (µg/mL) |
---|---|---|
1-(2,4-dimethyl thiazole-5-carboxyl)-N-4-ethyl | E. coli | 0.4 - 0.5 |
1-(4-fluoro benzoyl)-N-4-ethyl | S. aureus | 0.1 |
2-pyridine-aldehyde-4-N-methyl | E. coli | 0.1 |
2-acetyl pyridine-4-N,N'-dimethyl | S. aureus | 0.1 |
These compounds often demonstrate enhanced antibacterial effects due to their ability to penetrate bacterial membranes more effectively than other agents .
Anticancer Activity
Research has also highlighted the anticancer potential of semicarbazide derivatives. For example, certain thiosemicarbazone complexes have shown promising activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: Anticancer Activity Against Human Colorectal Carcinoma
A study evaluated the cytotoxic effects of a series of thiosemicarbazone derivatives against the HCT116 human colorectal carcinoma cell line. The most potent compounds exhibited IC50 values significantly lower than that of cisplatin, indicating a strong potential for further development as anticancer agents .
Antiviral Activity
In addition to antibacterial and anticancer properties, semicarbazide derivatives have been explored for their antiviral activities. Some compounds have demonstrated effectiveness against respiratory viruses such as influenza A and human coronaviruses.
Table 2: Antiviral Activity of Thiosemicarbazides
Compound Name | Virus Type | EC50 (µM) |
---|---|---|
Benzimidazole-based thiosemicarbazones | RSV | 2.4 |
Influenza A inhibitors | Influenza A | 25 - 86 |
These findings suggest that semicarbazide derivatives could serve as valuable candidates in the development of new antiviral therapeutics .
The biological activities of semicarbazide derivatives can be attributed to several mechanisms:
- Antibacterial Mechanism : The interaction with bacterial cell membranes and inhibition of essential metabolic pathways.
- Anticancer Mechanism : Induction of apoptosis through oxidative stress and modulation of signaling pathways involved in cell cycle regulation.
- Antiviral Mechanism : Inhibition of viral replication by interfering with viral entry or replication processes within host cells .
Properties
CAS No. |
28846-37-9 |
---|---|
Molecular Formula |
C15H14N4S |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
3-acridin-9-yl-1-amino-1-methylthiourea |
InChI |
InChI=1S/C15H14N4S/c1-19(16)15(20)18-14-10-6-2-4-8-12(10)17-13-9-5-3-7-11(13)14/h2-9H,16H2,1H3,(H,17,18,20) |
InChI Key |
ZYJJOXVPWPAGPM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=S)NC1=C2C=CC=CC2=NC3=CC=CC=C31)N |
Origin of Product |
United States |
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